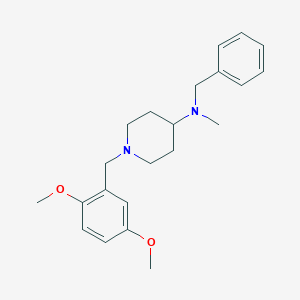
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP belongs to the class of compounds known as piperazines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In
Applications De Recherche Scientifique
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to block the effects of cocaine and reduce alcohol consumption in animal models. This compound has also been investigated for its potential use in treating other neurological disorders, such as depression, anxiety, and schizophrenia.
Mécanisme D'action
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can reduce the reinforcing effects of drugs of abuse and decrease the likelihood of relapse. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce the reinforcing effects of cocaine and alcohol, as well as decrease the likelihood of relapse. It has also been shown to have antidepressant and anxiolytic effects. In addition, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine in lab experiments is that it has a well-defined mechanism of action and can be used to selectively target the NMDA receptor. It also has a high affinity for the receptor, which allows for precise dosing. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Orientations Futures
There are several future directions for research on 1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which may have improved therapeutic efficacy. Another area of interest is the investigation of this compound in combination with other drugs, such as antidepressants or antipsychotics, to determine if it has synergistic effects. Finally, there is a need for further research on the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
1-(1-Cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process, starting with the reaction of 1-cyclohexylpiperidine with 4-chlorobutyronitrile to form 1-(4-chlorobutyl)-1-cyclohexylpiperidine. This intermediate is then reacted with 2-methoxybenzylamine to form this compound. The final product is purified through recrystallization and column chromatography to obtain a high yield and purity.
Propriétés
Formule moléculaire |
C22H35N3O |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1-(1-cyclohexylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H35N3O/c1-26-22-10-6-5-9-21(22)25-17-15-24(16-18-25)20-11-13-23(14-12-20)19-7-3-2-4-8-19/h5-6,9-10,19-20H,2-4,7-8,11-18H2,1H3 |
Clé InChI |
DMCVDNXNXYSMHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCC4 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
